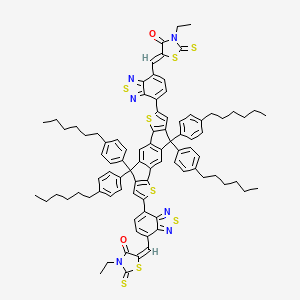
Idt-2br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IDT-2Br: is a non-fullerene electron acceptor with excellent thermal stability and a strong, broad absorption spectrum. It is known for its high purity (≥98%) and ability to achieve device performances of up to 12.1% efficiency . The compound has an electron-donating ladder-type fused five-member-ring indaceno[1,2-b:5,6-b’]dithiophene (IDT) core with 4-hexylphenyl side chains, flanked by two electron-withdrawing benzothiadiazole moieties and rhodanine-terminated groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IDT-2Br involves the formation of a planar electron acceptor structure. The core of the molecule, indaceno[1,2-b:5,6-b’]dithiophene (IDT), is flanked by benzothiadiazole units and terminated with rhodanine groups . The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve multi-step organic synthesis techniques.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes, ensuring high purity and consistent quality. The compound is produced in batches, with quantities ranging from 100 mg to several grams .
Chemical Reactions Analysis
Types of Reactions: IDT-2Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its electronic properties.
Reduction: Reduction reactions can modify the electron-accepting capabilities of this compound.
Substitution: Substitution reactions can introduce different functional groups to the molecule, potentially enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products: The major products formed from these reactions include modified versions of this compound with altered electronic and optical properties .
Scientific Research Applications
Chemistry: IDT-2Br is widely used in the development of organic photovoltaics (OPVs) due to its excellent thermal stability and high electron mobility . It is a key component in the fabrication of high-efficiency polymer solar cells .
Industry: In the industrial sector, this compound is used as a halogen-based flame retardant additive in the production of printed circuit boards (PCBs), enhancing their fire resistance .
Mechanism of Action
IDT-2Br functions as a planar electron acceptor, facilitating efficient charge transfer in organic photovoltaic devices . The compound’s molecular structure allows for strong and broad absorption of light, contributing to its high power conversion efficiency . The electron-donating IDT core and electron-withdrawing benzothiadiazole and rhodanine groups create a favorable environment for charge separation and transport .
Comparison with Similar Compounds
o-IDTBR: Another non-fullerene electron acceptor with similar thermal stability and absorption properties.
Uniqueness: this compound stands out due to its combination of high thermal stability, broad absorption spectrum, and high electron mobility . These properties make it a highly efficient and versatile material for use in organic photovoltaics and other electronic applications .
Properties
Molecular Formula |
C88H88N6O2S8 |
|---|---|
Molecular Weight |
1518.2 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[[4-[15-[7-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C88H88N6O2S8/c1-7-13-17-21-25-55-29-39-61(40-30-55)87(62-41-31-56(32-42-62)26-22-18-14-8-2)69-51-68-70(52-67(69)81-71(87)53-73(99-81)65-47-37-59(77-79(65)91-103-89-77)49-75-83(95)93(11-5)85(97)101-75)88(63-43-33-57(34-44-63)27-23-19-15-9-3,64-45-35-58(36-46-64)28-24-20-16-10-4)72-54-74(100-82(68)72)66-48-38-60(78-80(66)92-104-90-78)50-76-84(96)94(12-6)86(98)102-76/h29-54H,7-28H2,1-6H3/b75-49-,76-50+ |
InChI Key |
MZMPYGNPOJDPIE-IQSNNJKXSA-N |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=CC=C(C7=NSN=C67)/C=C/8\C(=O)N(C(=S)S8)CC)C(C9=C4SC(=C9)C1=CC=C(C2=NSN=C12)/C=C\1/C(=O)N(C(=S)S1)CC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=CC=C(C7=NSN=C67)C=C8C(=O)N(C(=S)S8)CC)C(C9=C4SC(=C9)C1=CC=C(C2=NSN=C12)C=C1C(=O)N(C(=S)S1)CC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


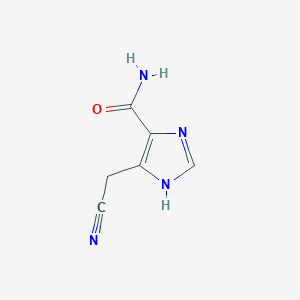
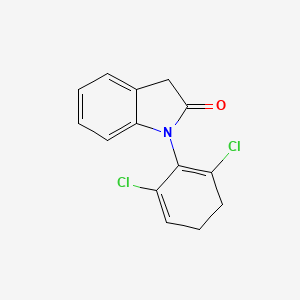
![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid](/img/structure/B12832087.png)
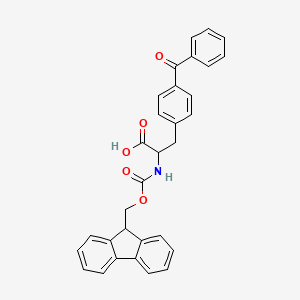
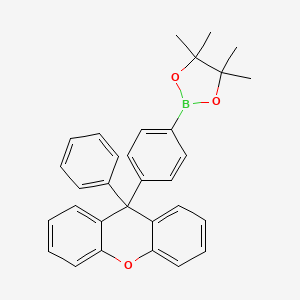
![Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12832105.png)
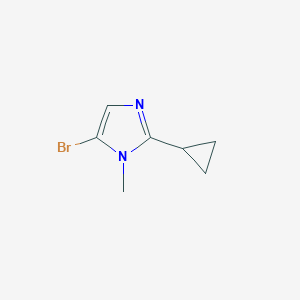
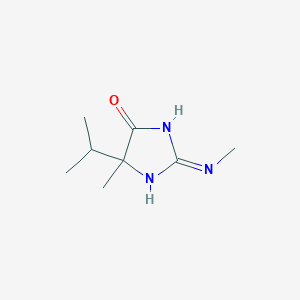
![1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12832140.png)
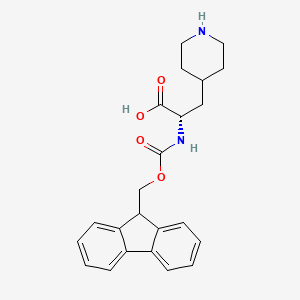
![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)
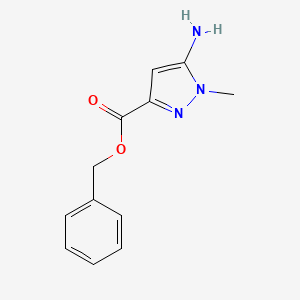
![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
